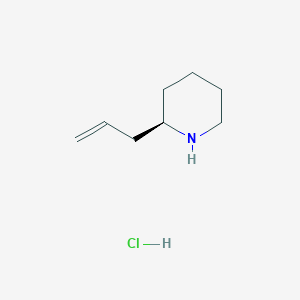

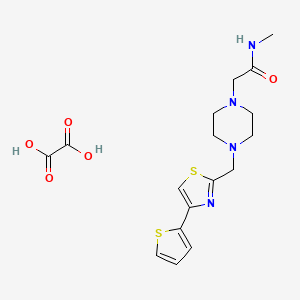

(R)-2-Allylpiperidine hydrochloride

カタログ番号 B2748950

CAS番号:

139163-21-6

分子量: 161.67

InChIキー: XLYYDRWNVMFCFS-QRPNPIFTSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Stereochemical Studies on Medicinal Agents

- Study Focus : Investigated the X-ray crystal structures of two diastereomers of 3-allyl-1-methyl-4-propionoxypiperidine hydrochloride (allylprodine hydrochloride) to understand their interaction with analgetic receptors. This research helps in comprehending the role of conformation in drug-receptor interactions and the importance of the allyl group in potency and stereoselectivity (Portoghese & Shefter, 1976).

Antifungal Activity of 2-Allylphenol Derivatives

- Research Focus : Explored the synthesis and antifungal activity of 2-allylphenol derivatives against plant pathogens, revealing the potential of these compounds in agricultural applications (Qu et al., 2017).

Preparation of α-Acetonylpiperidines

- Study Area : Demonstrated the transformation of 2,6-disubstituted (alkyl)(allyl)- and diallylpiperidines into α-acetonylpiperidines, including the alkaloid (±)-6-epipinidinone. This chemical process is vital for synthesizing complex organic compounds (Kuznetsov et al., 2007).

Efficient Syntheses of Oncinotine and Neooncinotine

- Research Significance : Developed methods for synthesizing natural alkaloids oncinotine and neooncinotine, using ring-closing metathesis (RCM) reactions involving 2-allylpiperidine. This study contributes to the field of organic synthesis and drug development (Hou et al., 2004).

NMDA Antagonist Activity Study

- Research Area : Investigated the NMDA antagonist activity of a tetrazole-substituted amino acid, focusing on the (-)-2R,4S-isomer, derived from ethyl (+/-)-cis-4-(cyanomethyl)-N-allylpiperidine-2-carboxylate. This research is crucial in understanding neurological functions and potential therapeutic applications (Ornstein et al., 1992).

Enhanced Photocatalytic Activity in BiOCl Synthesis

- Study Focus : Utilized poly(allylamine hydrochloride) in the fabrication of BiOCl materials, showing enhanced photocatalytic activity. This research highlights the role of polyelectrolytes in material science and environmental applications (Zhao et al., 2017).

Diastereoselective Synthesis of Carbapenams

- Research Area : Explored the synthesis of carbapenam derivatives from 3-hydroxypyridine via (2R,5S)-trans-5-acetoxy-2-allylpiperidine, contributing to the field of medicinal chemistry (Tanaka et al., 2002).

特性

IUPAC Name |

(2R)-2-prop-2-enylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,8-9H,1,3-7H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYYDRWNVMFCFS-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)pipera...

1867455-07-9; 2096501-19-6

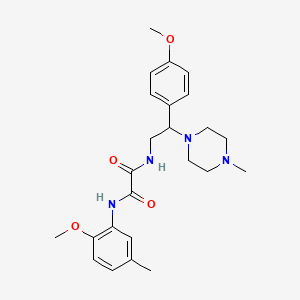

![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide](/img/structure/B2748867.png)

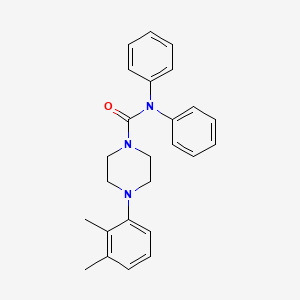

![1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2748879.png)

![2-chloro-4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-methylbenzamide](/img/structure/B2748883.png)

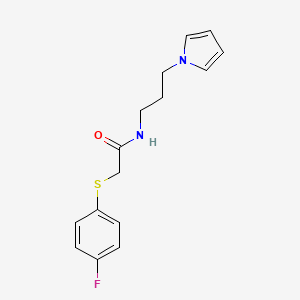

![N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2748887.png)

![2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2748888.png)

![(1-methyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2748890.png)